(S)-1-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethan-1-ol is a chiral pyrazole derivative characterized by a stereogenic center at the ethanol moiety’s C1 position. This enantiomerically pure compound belongs to a structurally diverse class of nitrogen-containing heterocycles with demonstrated significance in medicinal chemistry and agrochemical research. The molecule integrates a 1,3,5-trimethylpyrazole scaffold—a configuration known to enhance metabolic stability and membrane permeability—with an ethanol substituent that introduces stereochemical complexity. This combination creates a versatile building block for asymmetric synthesis and targeted molecular design [2] [4].
The systematic IUPAC name follows functional group precedence rules, designating the pyrazole ring as the parent structure with ethan-1-ol as the substituent. The stereodescriptor (S) specifies the absolute configuration at the chiral carbon, which is unambiguously denoted in canonical representations. Key identifiers include:
@@ symbol indicates the S-configuration [2] [4] Table 1: Nomenclature and Identifiers of the Compound
| Synonym | Identifier Type | Value |
|---|---|---|
| (S)-1-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethan-1-ol | IUPAC Name | Primary designation |
| (S)-4-(1-Hydroxyethyl)-1,3,5-trimethylpyrazole | Alternative IUPAC | Valid synonym |
| 1344928-72-8 | CAS Number | Enantiomer-specific |
| QLXNNOQOYZJECH-ZETCQYMHSA-N | InChI Key | Stereochemistry-encoded |
The stereochemical integrity of this enantiomer influences its intermolecular interactions, particularly in biological systems where chiral recognition governs target binding. The 1,3,5-trimethylpyrazole group imposes steric constraints that may amplify the spatial differentiation between enantiomers. This is critical in pharmaceutical contexts where enantiopurity affects efficacy, as seen in analogous pyrazole-based drugs like crizotinib (an ALK inhibitor) [3].
Table 2: Key Physical Properties
| Property | Value | Method/Reference |
|---|---|---|
| Molecular Weight | 154.21 g/mol | Calculated |
| Purity Specifications | ≥95% | Commercial sources |
| Storage Conditions | Room temperature | Supplier recommendations |
| Boiling Point | Not reported | - |
The synthesis of chiral pyrazole alcohols emerged as a strategic focus in the early 2010s, coinciding with advancements in asymmetric reduction techniques. While the racemic precursor 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanone (CAS 1125-28-6) had been known since the mid-20th century [5], enantioselective routes to the (S)-alcohol gained prominence around 2010–2015. This shift was driven by:
The compound’s synthetic routes typically involve:
Analytical confirmation relies on chiral chromatography or NMR chiral shift reagents, with GC-MS (Gas Chromatography-Mass Spectrometry) serving as a complementary technique for purity assessment, as evidenced in studies of structurally analogous pyrazole alcohols [6].
CAS No.: 4299-57-4
CAS No.: 4016-21-1
CAS No.: 13966-05-7
CAS No.: 13533-18-1
CAS No.: 467-14-1
CAS No.: